Hydrocortisone valerate
Overview
Description
Synthesis Analysis
Hydrocortisone valerate's synthesis involves several biochemical processes, including biotransformation and synthetic chemistry methods. A notable approach involves the use of the filamentous fungus Absidia orchidis for the biotransformation of acetylated cortexolone through 11β-hydroxylation, producing hydrocortisone. This method, however, produces a 1:1 ratio of hydrocortisone to its 11α-OH by-product, epi-hydrocortisone. Advances in synthetic biology have enabled the engineering of Saccharomyces cerevisiae yeast strains capable of hydrocortisone production via a one-step biotransformation process. This approach involves assembling and expressing an artificial biosynthetic pathway incorporating 13 engineered genes to reroute endogenous sterol biosynthesis, producing hydrocortisone directly from a simple carbon source (Chen et al., 2019); (Szczebara et al., 2003).
Molecular Structure Analysis
The molecular structure of hydrocortisone valerate is characterized by the presence of specific functional groups that are essential for its biological activity. These include hydroxyl groups at the 11β and 17α positions and an ester linkage at the 21 position, which is formed by the valeric acid esterification of hydrocortisone. The molecular modifications and the introduction of ester groups significantly alter the compound's physicochemical properties and pharmacokinetic profile, enhancing its potency and skin permeability.
Chemical Reactions and Properties
Hydrocortisone valerate participates in various chemical reactions, including esterification, oxidation, and hydrolysis. For instance, the synthesis of hippuristanol, a potent antiproliferative agent, from hydrocortisone involves Hg(II)-catalyzed spiroketalization, highlighting the versatility of hydrocortisone as a precursor in synthetic organic chemistry. The chemical stability and reactivity of hydrocortisone valerate are influenced by its steroidal backbone and functional groups, making it a valuable intermediate in medicinal chemistry (Somaiah et al., 2014).
Physical Properties Analysis
The physical properties of hydrocortisone valerate, including its crystal structure and solubility, are crucial for its formulation and therapeutic efficacy. Studies on crystal growth and structure have provided insights into the compound's morphology and the role of solvent interactions in crystal habit formation. For instance, hydrocortisone crystallized from methanol forms a methanol solvate with a specific orthorhombic crystal structure, which can influence its formulation characteristics (Chen et al., 2004).
Scientific Research Applications
Methods of Application
It is applied topically as a cream or ointment. The recommended usage is a thin film applied to the affected area two or three times daily, depending on the severity of the condition .
Results and Outcomes: The treatment leads to relief from inflammation and itching, with the potency and duration of treatment tailored to minimize adverse effects such as skin atrophy or telangiectasia .
Results and Outcomes
Methods of Application: Experimental methods include in vitro and ex vivo studies, comparing drug release through artificial membranes and drug penetration into porcine skin .
Results and Outcomes
Methods of Application: Intralesional injections of corticosteroids are common, but transdermal administration is emerging as a non-invasive alternative .
Results and Outcomes: These treatments can induce scar regression and improve symptoms like pruritus and pain associated with pathological scars .
Methods of Application: Methods include in vitro drug release through artificial membranes and drug penetration into porcine skin ex vivo .
Results and Outcomes: The correlation of these methods with in vivo outcomes can streamline the process of formulation evaluation, reducing the need for clinical endpoint studies .
Results and Outcomes
Methods of Application: Transdermal patches or gels containing hydrocortisone valerate are applied to the skin, allowing the drug to be absorbed systemically over time .
Results and Outcomes: This method aims to reduce the pain and adverse effects associated with injections while effectively treating scars .
Methods of Application: Research involves in vitro studies and clinical trials to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .
Results and Outcomes: Findings contribute to safer and more effective use of hydrocortisone valerate in clinical settings .
Impurity Profiling
Methods of Application: Advanced analytical techniques like high-performance liquid chromatography (HPLC) are used to identify and quantify impurities .
Results and Outcomes: Such profiling supports the development of high-quality pharmaceutical products and adherence to regulatory standards .
Methods of Application: Research includes cellular and molecular biology techniques to elucidate the pathways through which hydrocortisone valerate exerts its effects .
Results and Outcomes: Insights from these studies guide the development of new therapies and the improvement of existing treatments .
Methods of Application: It is used in specified quality tests and assays to ensure that products meet the required standards .
Results and Outcomes: This application ensures the consistency and safety of pharmaceutical products containing hydrocortisone valerate .
Methods of Application: Formulation research may involve creating liposomes, nanoparticles, or other advanced drug delivery systems .
Results and Outcomes: These new formulations could offer enhanced drug stability, targeted delivery, and reduced side effects .
properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCHYNWYXKICIO-FZNHGJLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045633 | |
Record name | Hydrocortisone valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
Record name | Hydrocortisone valerate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14544 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Hydrocortisone valerate | |
CAS RN |
57524-89-7 | |
Record name | Hydrocortisone valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57524-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocortisone valerate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057524897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone valerate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14544 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydrocortisone valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROCORTISONE VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68717P8FUZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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